molecular formula C21H25N5O2 B8516381 4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B8516381
M. Wt: 379.5 g/mol
InChI Key: QDIXRTOYOSHXMN-UHFFFAOYSA-N
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Patent
US09346791B2

Procedure details

This compound was synthesized as a white amorphous solid from 4d (31.6 mg, 0.080 mmol) in 48% aqueous HBr (1.0 mL) in 96% yield by following general procedure 1.4: MALDI-MS: 380.2 (M+H+), 402.2 (M+Na+).
Name
Quantity
31.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8](=[O:9])[N:7]([C:10]2[CH:15]=[CH:14][C:13]([N:16]3[CH2:21][CH2:20][N:19]([C:22]4[CH:27]=[CH:26][C:25]([O:28]C)=[CH:24][CH:23]=4)[CH2:18][CH2:17]3)=[CH:12][CH:11]=2)[CH:6]=[N:5]1)([CH3:3])[CH3:2]>Br>[OH:28][C:25]1[CH:26]=[CH:27][C:22]([N:19]2[CH2:18][CH2:17][N:16]([C:13]3[CH:12]=[CH:11][C:10]([N:7]4[C:8](=[O:9])[N:4]([CH:1]([CH3:3])[CH3:2])[N:5]=[CH:6]4)=[CH:15][CH:14]=3)[CH2:21][CH2:20]2)=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
31.6 mg
Type
reactant
Smiles
C(C)(C)N1N=CN(C1=O)C1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)N1C=NN(C1=O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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